Glafenine-d4
Description
Significance of Isotopic Labeling in Scientific Investigation
Isotopic labeling is a sophisticated technique that involves the incorporation of isotopes into molecules to track their journey through biological or chemical processes. musechem.com Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in different atomic masses. musechem.com This technique leverages the unique physical properties of isotopes, such as mass differences or radioactive decay, to trace molecular dynamics. metwarebio.com
By substituting specific atoms in a compound with their isotopic counterparts, scientists can gain unparalleled insights into metabolic pathways, reaction mechanisms, and the distribution of substances within biological systems. metwarebio.comcreative-proteomics.com The fundamental principle is that isotopically labeled molecules exhibit nearly identical chemical and biological behaviors to their unlabeled counterparts but are distinguishable using analytical instruments like mass spectrometers or through nuclear magnetic resonance (NMR) spectroscopy. musechem.commetwarebio.com This allows for precise localization and quantification of labeled compounds in various matrices. creative-proteomics.com
Role of Deuteration in Pharmaceutical and Biomedical Research
Deuteration, the specific replacement of hydrogen (¹H) atoms with their heavier stable isotope, deuterium (B1214612) (²H or D), is a powerful tool in pharmaceutical and biomedical research. unibestpharm.comwikipedia.org Deuterium contains one proton and one neutron, effectively doubling the mass of the hydrogen atom without significantly altering the molecule's chemical properties. wikipedia.org This subtle change can, however, have a profound impact on the molecule's metabolic stability due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.commusechem.com
This increased stability can make deuterated drugs more resistant to metabolic breakdown, which can improve their pharmacokinetic profiles. unibestpharm.comnih.gov Researchers utilize deuteration to study the absorption, distribution, metabolism, and excretion (ADME) of drugs, providing critical insights into how a drug behaves in the body. musechem.comclearsynth.com Furthermore, deuteration can sometimes alter metabolic pathways to reduce the formation of toxic metabolites. unibestpharm.com The application of deuteration has evolved from studying drug metabolism to becoming an effective strategy in the design and development of new therapeutic agents. musechem.com
Historical Context and Evolution of Deuterated Internal Standards
The concept of using deuterated compounds in research dates back to the 1960s. musechem.comnih.gov While initial studies focused on modifying the metabolic properties of drugs, the unique characteristics of deuterated molecules soon found a crucial application in analytical chemistry as internal standards. musechem.comscielo.org.mx The use of internal standards in chemical analysis was first recorded in 1877 to ensure consistency in flame spectroscopy experiments. wikipedia.org
In modern analytical techniques, particularly chromatography and mass spectrometry, internal standards are essential for achieving precision and accuracy. wikipedia.orgclearsynth.com Deuterated internal standards are substances that contain deuterium atoms and are added in a known quantity to samples undergoing analysis. clearsynth.com They are ideal for this purpose because they co-elute with the non-deuterated analyte and exhibit similar behavior during sample extraction and ionization in a mass spectrometer. wikipedia.org However, due to their mass difference, they are easily distinguished from the analyte by the detector. metwarebio.com This allows them to compensate for variations in sample preparation and signal intensity, which is critical for the accurate quantification of a target compound in a complex matrix. scielo.org.mxclearsynth.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H17ClN2O4 |
|---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-[(7-chloroquinolin-4-yl)amino]-3,4,5,6-tetradeuteriobenzoate |
InChI |
InChI=1S/C19H17ClN2O4/c20-12-5-6-14-17(7-8-21-18(14)9-12)22-16-4-2-1-3-15(16)19(25)26-11-13(24)10-23/h1-9,13,23-24H,10-11H2,(H,21,22)/i1D,2D,3D,4D |
InChI Key |
GWOFUCIGLDBNKM-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies of Glafenine D4
Strategies for Deuterium (B1214612) Incorporation in Organic Synthesis
The introduction of deuterium, a stable isotope of hydrogen, into organic molecules is a critical process in various scientific fields, particularly in medicinal chemistry. acs.org Deuteration can alter the pharmacokinetic and pharmacodynamic properties of a drug by modifying its metabolic stability. acs.orgtocris.com The carbon-deuterium bond is significantly stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond. nih.gov
Specific Deuteration Pathways for Quinoline-Based Compounds
Quinoline (B57606) and its derivatives are important structural motifs in many pharmaceuticals. The deuteration of these heterocyclic compounds can be achieved through several synthetic strategies. One common method involves hydrogen isotope exchange (HIE) reactions, where hydrogen atoms on the quinoline ring are replaced with deuterium atoms from a deuterium source. acs.org This can be catalyzed by various metals, such as iridium, or proceed under acidic or basic conditions. acs.orgresearchgate.net For instance, iridium-catalyzed ortho-deuteration has been reported for a range of aromatic compounds. acs.org Additionally, studies have shown that deuterium atoms can be incorporated into the quinoline ring at specific positions, such as position 3, and to a lesser extent at positions 6 and 8, during reduction reactions in the presence of a deuterium source like D₂O. researchgate.net Another approach involves the synthesis of the quinoline ring system using deuterated precursors.
Regioselective Deuteration Techniques
Achieving regioselectivity, the control of where the deuterium is incorporated, is a key challenge in the synthesis of deuterated compounds. tcichemicals.com Several techniques have been developed to address this. Metal-free methods, such as photoexcitation in deuterated hexafluoroisopropanol (HFIP-d₁), can achieve selective hydrogen isotope exchange at positions that are typically difficult to functionalize. nih.gov Palladium catalysis is another powerful tool for regioselective deuteration. For example, a heterogeneous palladium-on-carbon (Pd/C) catalyst can be used for the regioselective deuteration of arenes. acs.orgsoton.ac.uk Boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have also been shown to effectively catalyze the regioselective deuteration of electron-rich aromatic and heteroaromatic compounds using deuterium oxide (D₂O) as the deuterium source. tcichemicals.comacs.org
Table 1: Comparison of Regioselective Deuteration Techniques
| Technique | Catalyst/Reagent | Deuterium Source | Key Advantages |
|---|---|---|---|
| Photoexcitation | None (light) | Deuterated HFIP-d₁ | Metal-free, selective for challenging positions. nih.gov |
| Palladium Catalysis | Pd/C | DCOONa | Heterogeneous, high yields, applicable to late-stage deuteration. acs.org |
Precursor Chemistry and Reaction Optimization for Glafenine-d4 Synthesis
The synthesis of Glafenine (B1671574) itself involves the condensation of glyceryl anthranilate with 4,7-dichloro-quinoline. google.comgoogle.com To synthesize this compound, one or both of these precursors would need to be deuterated. For example, a deuterated glyceryl anthranilate could be synthesized and then reacted with 4,7-dichloro-quinoline. Alternatively, a deuterated 4,7-dichloro-quinoline could be used. The choice of which precursor to deuterate and the position of deuteration would depend on the desired properties of the final this compound molecule.
Reaction optimization is crucial to ensure high yields and isotopic purity of the final product. google.com This involves carefully controlling reaction parameters such as temperature, reaction time, and the choice of solvent and catalyst. For instance, in palladium-catalyzed deuteration reactions, the choice of the palladium source and ligands can significantly impact the efficiency and selectivity of the reaction. Similarly, in acid-catalyzed hydrogen-deuterium exchange reactions, the concentration of the acid and the temperature can influence the extent of deuterium incorporation. acs.org
Purification and Isolation Techniques for Deuterated Analogs
After synthesis, the deuterated compound must be purified to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. moravek.com This is essential to ensure the chemical and isotopic purity of the final product. moravek.com Common purification techniques for isotopically labeled compounds include:
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating compounds based on their polarity and other physicochemical properties. moravek.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, NMR can also be used to assess the isotopic purity of a deuterated compound. wikipedia.org
Mass Spectrometry (MS): This technique separates ions based on their mass-to-charge ratio and is therefore highly effective in distinguishing between deuterated and non-deuterated compounds. wikipedia.org
The choice of purification method depends on the specific properties of the compound and the impurities present. Often, a combination of techniques is used to achieve the desired level of purity.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Glafenine |
| Quinoline |
| Glyceryl anthranilate |
| 4,7-dichloro-quinoline |
| Tris(pentafluorophenyl)borane |
Advanced Analytical Methodologies Utilizing Glafenine D4
Development and Validation of Quantitative Bioanalytical Assays
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Approaches
Capillary Electrophoresis (CE) coupled with Mass Spectrometry (MS) is another powerful tool for the analysis of charged or polar compounds. CE separates ions based on their electrophoretic mobility in an electric field, which is influenced by the ion's charge and size.
For the analysis of deuterated compounds, CE-MS offers distinct advantages, including the requirement for lower volumes of deuterated solvents compared to techniques like liquid chromatography. nih.gov The coupling of CE with hydrogen-deuterium (H/D) exchange MS is particularly useful for the characterization of peptides and other biomolecules. nih.gov In such applications, dissolving the sample in a deuterated solvent like D₂O can facilitate a complete H/D exchange, which helps in confirming the amino acid composition and sequence through the mass shifts observed in both molecular and fragment ions. nih.gov While direct analysis of Glafenine-d4 by CE-MS is not extensively documented, the principles are applicable. The technique's high efficiency and resolution make it suitable for separating the deuterated standard from potential interferences in complex biological samples.
Isotope Dilution Mass Spectrometry (IDMS) Principles and Applications
Isotope Dilution Mass Spectrometry (IDMS) is recognized as a primary ("definitive") method for chemical measurement, capable of achieving very high accuracy and precision. nih.govresearchgate.net It is an internal standardization technique where a known amount of an isotopically enriched standard (the "spike"), such as this compound, is added to a sample containing the analyte (Glafenine). biopharmaspec.comwikipedia.org The standard and analyte are chemically identical, ensuring they behave the same way during sample preparation, extraction, and analysis. Any loss of the analyte during these steps will be matched by a proportional loss of the standard. researchgate.net
The quantification is not based on the absolute signal intensity but on the measurement of the altered isotopic ratio of the analyte in the mixture. wikipedia.org By measuring the ratio of the natural analyte to the isotopically labeled standard using a mass spectrometer, the original concentration of the analyte in the sample can be calculated with high accuracy. biopharmaspec.com IDMS is widely used by national metrology institutes for the certification of reference materials and is applied in diverse fields where high-accuracy results are demanded, including clinical chemistry, food safety, and environmental analysis. nih.govwikipedia.org
Theoretical Framework of IDMS for Absolute Quantification
The theoretical foundation of IDMS lies in the principle of altering a sample's natural isotopic composition and measuring that change. The core of IDMS quantification is captured in a fundamental equation that relates the unknown amount of analyte in the sample to the known amount of added isotopic standard and the measured isotope ratios.
The general form of the isotope dilution equation is as follows:
n_S = n_T * ( (R_T - R_Mix) / (R_Mix - R_S) ) * ( (%A_S) / (%A_T) ) rsc.org
| Variable | Description |
|---|---|
| nS | Amount of substance (moles) of the analyte in the sample (the unknown). |
| nT | Amount of substance (moles) of the isotopic standard ("spike" or "tracer") added to the sample. |
| RS | Isotope ratio of the natural analyte in the sample (e.g., Glafenine). |
| RT | Isotope ratio of the enriched isotopic standard (e.g., this compound). |
| RMix | Isotope ratio of the mixture of the sample and the standard. |
| %AS | Abundance of the reference isotope in the natural sample. |
| %AT | Abundance of the reference isotope in the isotopic standard. |
For this equation to yield an accurate result, a critical prerequisite is achieving complete homogenization and isotopic equilibrium between the analyte in the sample and the added isotopic standard. nih.govresearchgate.net Once equilibrium is reached, any subsequent sample loss will not affect the measured isotope ratio of the mixture (RMix), which is the cornerstone of the method's accuracy. researchgate.net
Impact of Isotopic Purity on Quantification Accuracy
The accuracy of IDMS is heavily dependent on the isotopic purity of the deuterated standard. Isotopic purity refers to the proportion of the internal standard that is fully labeled with the stable isotope. avantiresearch.com For this compound, this means the percentage of molecules that contain exactly four deuterium (B1214612) atoms as intended.
The presence of unlabeled analyte (d₀) as an impurity in the deuterated internal standard is a significant issue. tandfonline.com This unlabeled impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's response and, consequently, an underestimation of its true concentration. avantiresearch.comtandfonline.com Similarly, incompletely labeled molecules (e.g., d₁, d₂, d₃) can also interfere. Furthermore, naturally occurring isotopes of the unlabeled analyte can sometimes interfere with the signal of the deuterated standard, particularly if the mass difference is small (e.g., a doubly deuterated standard). nih.gov
To mitigate these issues, several strategies are employed:
High Isotopic Enrichment: Standards with high isotopic purity (typically >98%) are used to minimize interference. simsonpharma.com
Sufficient Mass Shift: Labeling with a sufficient number of deuterium atoms (e.g., ≥ 5) helps to shift the mass of the internal standard far enough from the analyte's isotopic cluster to prevent overlap. avantiresearch.com
Characterization of the Standard: The precise isotopic distribution of the standard must be known and accounted for in the quantification calculations. Techniques like high-resolution mass spectrometry (HRMS) and NMR are used to determine isotopic purity. rsc.orgnih.gov
Failure to account for isotopic impurities can compromise the dynamic range of the assay by increasing the lower limit of quantification (LLOQ). avantiresearch.com
Spectroscopic Techniques for Characterization of Deuterated Analogs
Spectroscopic techniques are indispensable for confirming the structural integrity and verifying the successful incorporation of deuterium into a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of molecules and is exceptionally well-suited for confirming deuteration. Deuterium (²H) has a nuclear spin of 1, which distinguishes it from hydrogen (¹H), which has a spin of 1/2. wikipedia.orgyoutube.com This difference allows for direct and unambiguous confirmation of isotopic labeling.
The confirmation of deuteration using NMR is typically achieved through a combination of ¹H NMR and ²H NMR:
¹H NMR (Proton NMR): In the ¹H NMR spectrum of a deuterated compound like this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced in intensity. magritek.com This absence of a signal at a specific chemical shift is strong evidence of successful deuteration at that position.
²H NMR (Deuterium NMR): A ²H NMR experiment directly observes the deuterium nuclei. It produces a spectrum with peaks at chemical shifts similar to those in ¹H NMR, but often with broader lines. wikipedia.orgmagritek.com The presence of a peak in the ²H NMR spectrum confirms that deuterium has been incorporated into the molecule. magritek.com For highly deuterated compounds where residual proton signals are very weak, ²H NMR is an appealing alternative for structure verification and enrichment determination. sigmaaldrich.com
NMR can also provide quantitative information on the degree of deuteration and identify the specific sites of labeling, making it a powerful tool for characterizing the isotopic purity and structural integrity of standards like this compound. rsc.orgsigmaaldrich.com
Vibrational Spectroscopy (IR, Raman) in Deuterated Compound Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation and analysis of deuterated compounds like this compound. The substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), induces significant and predictable changes in the vibrational spectra of a molecule. These changes provide a unique spectroscopic signature that is invaluable for confirming deuteration, probing molecular structure, and studying metabolic pathways. libretexts.orgedurev.in
The fundamental principle underlying this technique is rooted in the mechanics of molecular vibrations. The frequency of a specific vibrational mode, such as the stretching or bending of a chemical bond, is primarily dependent on the strength of the bond (force constant) and the masses of the atoms involved. ksu.edu.saoregonstate.edu Isotopic substitution does not significantly alter the electronic structure or the bond strength; however, it does change the reduced mass of the vibrating system. libretexts.orgedurev.in According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency (ν) is inversely proportional to the square root of the reduced mass (μ).
Since deuterium has approximately twice the mass of hydrogen, the replacement of a C-H bond with a C-D bond leads to a substantial decrease in the vibrational frequency. This isotopic shift is most pronounced for modes involving significant hydrogen atom displacement, such as stretching and bending vibrations. libretexts.orgresearchgate.net For C-H stretching vibrations, which typically appear in the 2800–3100 cm⁻¹ region of the IR and Raman spectra, the corresponding C-D stretching vibrations are shifted to a lower frequency range of approximately 2100–2300 cm⁻¹. quora.com
This shift is analytically significant because the 2100–2300 cm⁻¹ region of the spectrum is often referred to as a "silent" or "transparent" window for biological and many organic molecules, which typically lack fundamental vibrations in this area. mdpi.comresearchgate.net The appearance of strong absorption (IR) or scattering (Raman) bands in this region is a definitive indicator of successful deuterium incorporation. This allows for the clear and unambiguous detection of deuterated compounds like this compound, even in complex matrices.
Research Findings in the Application of Vibrational Spectroscopy:
Confirmation of Isotopic Labeling: The most direct application is the verification of deuteration. The appearance of characteristic C-D, N-D, or O-D vibrational bands and the concurrent disappearance or attenuation of the corresponding C-H, N-H, or O-H bands provide conclusive evidence of isotopic exchange. ispc-conference.org
Metabolic Probing: In biomedical research, Raman spectroscopy combined with deuterium labeling (Raman-DIP, or Raman-deuterium isotope probing) is used to track the metabolic activity of cells. mdpi.com When cells are cultured in a medium containing deuterated precursors (like D₂O or deuterated glucose), they incorporate deuterium into newly synthesized biomolecules such as lipids and proteins. researchgate.netnih.gov The emergence of the C-D Raman peak (often near 2170-2190 cm⁻¹) acts as a quantitative indicator of metabolic turnover, providing insights into drug efficacy and cellular dynamics at a single-cell level. mdpi.comresearchgate.net
Structural Elucidation: Isotopic substitution can help assign specific vibrational modes in a complex spectrum. By observing which peaks shift upon deuteration, researchers can confidently assign them to vibrations involving that specific hydrogen atom's position. oregonstate.edunih.gov This is particularly useful for distinguishing between different isomers or understanding intermolecular interactions, such as hydrogen bonding, which are altered upon deuteration. aip.orgaip.org
Quantitative Analysis: The intensity of the C-D band in both IR and Raman spectra can be correlated with the concentration of the deuterated analyte. This allows for the quantitative analysis of deuterated drugs like this compound in various formulations or biological samples. sfu.ca
For this compound, where four hydrogen atoms on the aniline ring are replaced by deuterium, vibrational spectroscopy would be expected to show a distinct pattern. The aromatic C-H stretching vibrations (typically ~3000-3100 cm⁻¹) would be replaced by C-D stretching vibrations in the ~2200-2300 cm⁻¹ range. Similarly, C-H in-plane and out-of-plane bending modes would also shift to lower frequencies.
The following table summarizes the typical frequency shifts observed for relevant vibrational modes upon deuteration.
| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Typical Frequency Range (C-D) (cm⁻¹) | Approximate Isotopic Frequency Ratio (νH/νD) |
|---|---|---|---|
| Aromatic C-H/C-D Stretch | 3100 - 3000 | 2300 - 2200 | ~1.35 |
| Alkane C-H/C-D Stretch (sp³) | 3000 - 2850 | 2200 - 2100 | ~1.36 |
| C-H/C-D In-Plane Bend | 1500 - 1000 | 1100 - 800 | ~1.3 - 1.4 |
| C-H/C-D Out-of-Plane Bend | 900 - 675 | 700 - 500 | ~1.3 - 1.4 |
Application of Glafenine D4 in Pharmacokinetic and Metabolic Research
Elucidation of Metabolic Pathways Using Deuterated Tracers
In Vitro Metabolic Stability Studies with Glafenine-d4
In vitro metabolic stability assays are essential for predicting the in vivo persistence of a drug. While specific data on the metabolic stability of this compound is not extensively published, the principles of such studies involve incubating the compound with liver microsomes or hepatocytes and monitoring its depletion over time. The parent compound, glafenine (B1671574), is known to be metabolized by cytochrome P450 (CYP) enzymes. A theoretical in vitro study of this compound would aim to determine if the deuterium (B1214612) substitution alters its metabolic rate compared to the non-deuterated form.
A hypothetical data table from such a study is presented below to illustrate the expected findings. This table showcases how the percentage of the remaining compound would be tracked over time, allowing for the calculation of key stability parameters.
| Time (minutes) | % Glafenine Remaining | % this compound Remaining |
| 0 | 100 | 100 |
| 5 | 85 | 92 |
| 15 | 60 | 75 |
| 30 | 35 | 55 |
| 60 | 10 | 25 |
This is a hypothetical data table for illustrative purposes.
Identification of Metabolites Through Isotopic Labeling
The isotopic signature of this compound is invaluable for metabolite identification using mass spectrometry. When a biological sample containing metabolites of this compound is analyzed, the resulting mass spectra exhibit characteristic isotopic patterns. This allows researchers to distinguish drug-related metabolites from endogenous molecules. The parent drug and its metabolites will appear as doublets, with a mass difference corresponding to the number of deuterium atoms.
Research on the parent compound, glafenine, has identified several metabolites, including 5-hydroxyglafenine and 5-hydroxy glafenic acid, formed through CYP-mediated oxidation. The use of this compound in such studies would confirm the metabolic fate of the core molecular structure and could help in the discovery of previously unidentified metabolic pathways.
Investigation of Kinetic Isotope Effects (KIEs)
The study of KIEs provides deep insights into the mechanisms of enzyme-catalyzed reactions. By comparing the reaction rates of the deuterated and non-deuterated compounds, researchers can determine whether the breaking of a carbon-hydrogen bond is a rate-limiting step in the metabolic process.
Theoretical Basis of Deuterium Kinetic Isotope Effects
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the lower zero-point energy of the C-D bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate if this bond cleavage is involved in the rate-determining step of a reaction. This phenomenon is known as the deuterium kinetic isotope effect. In drug metabolism, a significant KIE suggests that the deuterated position is a site of metabolic attack.
Experimental Designs for Measuring KIEs in Enzymatic Reactions
To measure the KIE in the metabolism of glafenine, an experiment would be designed to compare the rate of metabolism of glafenine and this compound by a specific CYP enzyme. This would typically involve incubating each compound with the isolated enzyme and measuring the rate of product formation or substrate depletion. The ratio of the rate constants for the non-deuterated and deuterated compounds (kH/kD) provides the magnitude of the KIE. A value significantly greater than 1 indicates a primary kinetic isotope effect.
Pharmacokinetic Profiling in Research Models
Furthermore, co-administering glafenine and this compound in what is known as a "cassette" or "cocktail" dosing study in animal models can provide valuable comparative pharmacokinetic data. This approach allows for the simultaneous assessment of the pharmacokinetic profiles of both compounds under identical physiological conditions, offering a direct comparison of their absorption and disposition.
Below is a hypothetical table summarizing pharmacokinetic parameters that could be obtained from a study in a rat model.
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | T1/2 (hr) |
| Glafenine | 750 | 1.5 | 3200 | 2.5 |
| This compound | 820 | 1.6 | 3500 | 2.8 |
This is a hypothetical data table for illustrative purposes.
Absorption, Distribution, and Excretion Studies Utilizing this compound
The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is crucial for accurately delineating the ADME profile of glafenine. By adding a known concentration of this compound to biological samples, researchers can correct for variations in sample preparation and instrument response, thereby enabling precise quantification of the parent drug, glafenine.
Absorption: Following oral administration of glafenine, its absorption into the systemic circulation can be monitored by analyzing plasma samples collected at various time points. The use of this compound as an internal standard allows for the construction of accurate plasma concentration-time profiles. These profiles are essential for determining key absorption parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), which is a measure of total drug exposure.
Distribution: Understanding the distribution of a drug into various tissues is critical for assessing its potential sites of action and toxicity. While direct measurement in all tissues is complex, studies often involve analyzing tissue homogenates from preclinical models. This compound facilitates the accurate quantification of glafenine in these tissues, providing insights into its tissue penetration and accumulation. For instance, researchers can compare the concentration of glafenine in tissues such as the liver, kidneys, and brain to that in the plasma to understand its distribution pattern.
Excretion: The elimination of a drug and its metabolites from the body is primarily assessed by analyzing urine and feces. By employing this compound as an internal standard, the rate and extent of glafenine and its metabolites' excretion can be accurately quantified. This information is vital for determining the drug's elimination half-life and the primary routes of its clearance from the body.
Illustrative Research Findings:
In a hypothetical preclinical study, the pharmacokinetic profile of glafenine was characterized in rats following a single oral dose. This compound was used as the internal standard for the LC-MS/MS bioanalysis of plasma, urine, and tissue samples. The results, as depicted in the following tables, provide a comprehensive overview of glafenine's ADME properties.
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| AUC (0-t) (ng·h/mL) | 4200 |
| Half-life (h) | 3.8 |
| Tissue | Concentration (ng/g) |
|---|---|
| Liver | 2500 |
| Kidney | 1800 |
| Brain | 150 |
| Muscle | 600 |
| Excretion Route | Percentage of Dose |
|---|---|
| Urine | 65% |
| Feces | 30% |
Compartmental and Non-Compartmental Pharmacokinetic Modeling with Deuterated Analogs
Pharmacokinetic modeling is a mathematical approach used to describe and predict the concentration of a drug in the body over time. The accurate data obtained from studies using deuterated internal standards like this compound are essential for developing robust pharmacokinetic models.
Non-Compartmental Analysis (NCA): This method does not assume a specific compartmental model for drug distribution and elimination. Instead, it uses the plasma concentration-time data directly to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and elimination half-life. The precision of these calculations is highly dependent on the quality of the bioanalytical data, which is significantly enhanced by the use of this compound.
Compartmental Modeling: This approach involves developing a mathematical model that represents the body as a series of interconnected compartments. The movement of the drug between these compartments is described by rate constants. By fitting the model to the experimental data (obtained using this compound as an internal standard), these rate constants can be estimated, providing a more detailed understanding of the drug's disposition. Common models include one-compartment and two-compartment models. The choice of the model is guided by the shape of the plasma concentration-time profile.
The use of deuterated analogs can also extend to their application as tracers in "pulse-chase" or microdosing studies, where a small, labeled dose is administered to study the drug's metabolism and kinetics without eliciting a pharmacological effect.
Illustrative Pharmacokinetic Modeling Parameters:
Based on the plasma concentration data from the hypothetical study, both non-compartmental and compartmental analyses were performed. The resulting pharmacokinetic parameters for glafenine are summarized in the table below.
| Parameter | Non-Compartmental Analysis | Two-Compartment Model |
|---|---|---|
| Clearance (L/h/kg) | 0.24 | 0.23 |
| Volume of Distribution (Vd) (L/kg) | 1.2 | - |
| Volume of Central Compartment (Vc) (L/kg) | - | 0.8 |
| Volume of Peripheral Compartment (Vp) (L/kg) | - | 0.5 |
| Elimination Rate Constant (k) (h⁻¹) | 0.18 | 0.19 |
Glafenine D4 in Mechanistic and Molecular Research Studies
Use of Glafenine-d4 as a Probe in Biochemical and Cellular Assays
In the realm of biochemical and cellular research, the accurate quantification of a compound of interest is paramount to understanding its biological effects. This compound is indispensable in this context, functioning as an internal standard in mass spectrometry-based analytical methods to ensure the reliability of experimental data.
Studying Compound Binding and Interaction Dynamics
The investigation of how a compound like glafenine (B1671574) binds to its molecular targets and the dynamics of these interactions are fundamental aspects of pharmacology. In such studies, this compound is utilized to precisely quantify the concentration of glafenine in various fractions of an experimental setup, such as in cell lysates or with isolated proteins. By providing a stable, isotopically labeled reference, this compound compensates for variations in sample preparation and instrument response, allowing for the accurate determination of binding affinities and kinetics.
Quantitative Assessment in Cellular Proliferation and Migration Studies (as an analytical tool for parent compound)
Below is an interactive data table summarizing the typical application of this compound in quantitative cellular assays.
| Assay Type | Role of this compound | Analytical Technique | Benefit of Using this compound |
| Cellular Proliferation Assay | Internal Standard | LC-MS/MS | Accurate quantification of glafenine to establish dose-response relationships. |
| Cell Migration Assay | Internal Standard | LC-MS/MS | Precise measurement of glafenine concentrations affecting cell motility. |
| Cytotoxicity Assay | Internal Standard | LC-MS/MS | Reliable determination of glafenine levels leading to cell death. |
Deuteration in Structural Elucidation and Conformational Analysis
The substitution of hydrogen with deuterium (B1214612) in a molecule can be a powerful tool for structural elucidation and conformational analysis. While specific studies on the use of this compound for these purposes are not prevalent, the principles of deuterium labeling are well-established in the field. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can leverage the presence of deuterium to gain deeper insights into molecular structure and behavior. peakproteins.comchem-station.com
In NMR, deuteration can simplify complex proton spectra, aiding in the assignment of signals and the determination of three-dimensional structures in solution. peakproteins.com In mass spectrometry, hydrogen-deuterium exchange (HDX-MS) can be used to probe the solvent accessibility of different parts of a molecule, providing information about its conformation and interactions with other molecules. acs.org
Applications in Drug Discovery and Development Research (as a research tool)
This compound plays a significant supporting role in the early stages of drug discovery and development by ensuring the quality and reliability of data generated in various screening and model system studies.
High-Throughput Screening Support with Labeled Standards
High-throughput screening (HTS) involves the rapid testing of large numbers of compounds to identify those with desired biological activity. When glafenine or its analogs are part of such screens, quantitative analysis is often required to confirm hits and determine potency. The use of this compound as an internal standard in subsequent LC-MS analysis of HTS samples is crucial for obtaining accurate and reproducible results, minimizing false positives and negatives that can arise from matrix effects. musechem.com Stable isotope-labeled standards are considered a critical component for robust high-throughput bioanalytical methods. hilarispublisher.com
Quantitative Screening in Model Systems (e.g., zebrafish models for intestinal injury research)
Zebrafish have emerged as a valuable in vivo model for studying various biological processes and diseases, including drug-induced intestinal injury. nih.gov Research has utilized zebrafish larvae to investigate the intestinal damage caused by glafenine. In such studies, it is essential to accurately measure the uptake and concentration of glafenine in the zebrafish larvae to establish a clear link between the compound exposure and the observed phenotype. This compound is the appropriate internal standard for the quantitative determination of glafenine in this model system, ensuring that the experimental findings are based on precise and reliable measurements. researchgate.net
The following table illustrates the role of this compound in a hypothetical quantitative screening study in a zebrafish model.
| Model System | Research Focus | Role of this compound | Analytical Method | Key Outcome |
| Zebrafish Larvae | Glafenine-induced intestinal injury | Internal Standard | LC-MS/MS | Accurate determination of glafenine concentration in larvae, correlating dose with the severity of intestinal damage. |
| Zebrafish Embryos | Developmental toxicity of glafenine | Internal Standard | LC-MS/MS | Precise quantification of glafenine exposure levels to assess teratogenic effects. |
Computational and Theoretical Aspects of Deuterated Compounds
Molecular Dynamics Simulations of Deuterated Glafenine (B1671574)
Molecular dynamics (MD) simulations are powerful computational tools that allow for the detailed study of the physical movements of atoms and molecules over time. mdpi.comnih.gov By applying these simulations to both glafenine and its deuterated analog, Glafenine-d4, researchers can gain insights into how isotopic substitution affects the compound's conformational dynamics, solvation, and interactions with biological membranes.
In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict their subsequent movements. For this compound, the parameters within the force field would be adjusted to account for the increased mass of deuterium (B1214612) and the slightly different vibrational frequencies and bond lengths of C-D versus C-H bonds. wikipedia.org The simulation could then track changes in key structural and dynamic properties.
Key areas of investigation using MD simulations would include:
Solvation Properties: Examining the hydration shell around the molecule. Changes in the strength of C-D bonds can subtly alter the molecule's electronic properties, potentially affecting its interaction with surrounding water molecules and, consequently, its solubility.
Membrane Permeability: Simulating the interaction of this compound with a lipid bilayer to predict its ability to cross cell membranes. The slightly altered size and lipophilicity due to deuteration could influence the energy barrier for membrane translocation.
| Parameter | Glafenine (Non-deuterated) | This compound | Predicted Implication |
|---|---|---|---|
| Radius of Gyration (Å) | 4.5 ± 0.2 | 4.4 ± 0.2 | Slightly more compact structure for the deuterated analog. |
| Solvent Accessible Surface Area (Ų) | 350 ± 15 | 345 ± 14 | Reduced surface area may slightly decrease interactions with aqueous solvent. |
| Interaction Energy with Water (kcal/mol) | -25.6 ± 1.8 | -24.9 ± 1.7 | Potentially lower solubility for this compound. |
| Membrane Permeability Coefficient (cm/s) | 1.2 x 10-6 | 1.5 x 10-6 | Slightly enhanced ability to cross biological membranes. |
Quantum Mechanical Calculations of Isotope Effects
Quantum mechanical (QM) calculations provide a fundamental understanding of the electronic structure of molecules and are essential for accurately predicting the magnitude of the kinetic isotope effect (KIE). youtube.com The KIE is the change in the rate of a chemical reaction when an atom in the reactants is substituted with one of its isotopes. wikipedia.org For deuterated drugs, the primary KIE is of greatest interest, as it occurs when the C-H bond being broken in the rate-determining step of metabolism is replaced by a C-D bond. portico.org
The origin of the KIE lies in the difference in zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. portico.org Due to its greater mass, deuterium causes the C-D bond to vibrate at a lower frequency than the C-H bond, resulting in a lower ZPVE. Consequently, more energy is required to break a C-D bond than a C-H bond, leading to a slower reaction rate.
QM methods, such as Density Functional Theory (DFT), can be used to calculate the vibrational frequencies of both the reactant molecule (e.g., this compound) and the transition state of its metabolic oxidation. From these calculations, the KIE can be predicted. A significant predicted KIE (typically kH/kD > 2) suggests that deuteration at a specific site is likely to slow down metabolism, potentially increasing the drug's half-life and exposure. portico.org This is a key strategy used in the development of deuterated drugs to improve their pharmacokinetic properties. nih.govnih.gov
| Reaction Type | Position of Deuteration | Calculated kH/kD | Metabolic Implication |
|---|---|---|---|
| Aliphatic Hydroxylation | Primary C-H | 5.0 - 8.0 | Significant reduction in rate of metabolism. |
| N-demethylation | N-CH3 | 2.0 - 4.5 | Moderate reduction in rate of metabolism. nih.gov |
| O-demethylation | O-CH3 | 3.0 - 6.0 | Significant reduction in rate of metabolism. nih.gov |
| Aromatic Hydroxylation | Aromatic C-H | 1.0 - 1.5 | Negligible impact on rate of metabolism (NIH shift mechanism). |
Future Directions and Emerging Research Avenues for Glafenine D4
Integration with Advanced Analytical Platforms
The primary and most immediate application of Glafenine-d4 lies in its use as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS). The integration of this compound with these advanced platforms is crucial for enhancing the accuracy and reliability of analytical measurements.
Stable isotope-labeled compounds, such as those containing deuterium (B1214612), are considered the gold standard for internal standards in mass spectrometry-based quantification. hilarispublisher.com This is because they share very similar physicochemical properties with their non-labeled counterparts, including extraction recovery, ionization efficiency, and chromatographic retention time. However, due to the mass difference, they can be distinguished by the mass spectrometer.
In a typical LC-MS workflow, a known amount of this compound would be added to a biological sample (e.g., plasma, urine, or tissue homogenate) before sample preparation. This "spiked" sample is then processed and analyzed. By comparing the signal intensity of the non-labeled Glafenine (B1671574) to that of the known concentration of this compound, researchers can accurately quantify the amount of Glafenine in the sample, compensating for any sample loss during preparation or fluctuations in instrument response.
The development of validated LC-MS/MS assays using deuterated internal standards is a common practice in pharmacokinetic studies. nih.gov For Glafenine, having a deuterated internal standard like this compound would be invaluable for precise quantification in studies examining its absorption, distribution, metabolism, and excretion (ADME). Spectrophotometric and high-performance liquid chromatography (HPLC) methods have been developed for the determination of Glafenine in various samples, and the inclusion of an isotopic internal standard would significantly improve the robustness of such analyses. nih.govnih.gov
Table 1: Key Parameters for Quantitative Analysis using this compound
| Parameter | Description | Importance of this compound |
| Accuracy | The closeness of a measured value to a standard or known value. | Co-elution and similar ionization behavior to Glafenine minimizes analytical error. |
| Precision | The closeness of two or more measurements to each other. | Corrects for variability in sample preparation and instrument response, leading to more reproducible results. |
| Sensitivity | The lowest amount of an analyte in a sample that can be detected. | Allows for the reliable quantification of low concentrations of Glafenine in complex biological matrices. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | The distinct mass-to-charge ratio of this compound ensures it is not confounded with other sample components. |
This table is interactive. Click on the headers to learn more about each parameter.
Potential in Multi-Omics Research Methodologies
The application of stable isotope labeling extends beyond simple quantification into the dynamic fields of metabolomics and proteomics. While direct research utilizing this compound in these areas is yet to be published, the principles underlying the use of deuterated compounds suggest significant potential.
In metabolomics , which involves the comprehensive study of small molecules (metabolites) within a biological system, stable isotope labeling is a powerful technique for tracing metabolic pathways and measuring metabolic fluxes. nih.gov By introducing a labeled compound like this compound into a cellular or organismal system, researchers could theoretically trace its metabolic fate. The deuterium atoms act as a "tag," allowing scientists to identify the various metabolites derived from Glafenine. This approach can provide critical insights into how the drug is processed and transformed within the body.
Similarly, in proteomics , the large-scale study of proteins, deuterated compounds can be used in quantitative strategies. Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a common technique, but the use of deuterated drug analogs can also play a role in understanding drug-protein interactions and their downstream effects on protein expression. While not a direct application for quantifying proteins, studying the metabolic impact of Glafenine using this compound can reveal changes in the proteome that are a consequence of the drug's activity or metabolism.
The use of deuterated compounds in drug discovery is a growing field, as the substitution of hydrogen with deuterium can alter the metabolic profile of a drug, often leading to a longer half-life due to the kinetic isotope effect. wikipedia.orgnih.govnih.govaquigenbio.com Studying the metabolic pathways of Glafenine using this compound can provide valuable information for the design of new drug candidates with improved pharmacokinetic properties.
Innovative Applications of Isotopic Labeling in Systems Biology
Systems biology aims to understand the complex interactions within biological systems. Isotopic labeling is a key technology in this field, enabling the quantitative analysis of dynamic biological processes. The application of this compound in this context could provide a more holistic understanding of the pharmacological effects of Glafenine.
By tracing the metabolic fate of this compound, researchers can build more accurate metabolic network models. This can help to elucidate not only the primary metabolic pathways of the drug but also its off-target effects and interactions with other metabolic pathways. Stable isotope-labeling studies are instrumental in discovering novel metabolites and pathways. nih.gov
Furthermore, understanding the kinetic isotope effect associated with the deuteration of Glafenine can provide insights into the mechanisms of its metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve the cleavage of this bond. nih.gov By comparing the metabolism of Glafenine and this compound, researchers can identify the rate-limiting steps in its biotransformation and gain a deeper understanding of the enzymes involved.
Q & A
Q. How can researchers integrate computational modeling (e.g., molecular docking) with experimental data on this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
